molecular formula C12H11ClN2O B1423979 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine CAS No. 1219976-82-5

6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

Cat. No.: B1423979
CAS No.: 1219976-82-5
M. Wt: 234.68 g/mol
InChI Key: YVKOXAULEULELT-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-methoxyphenyl)pyridin-2-amine is a chemical compound supplied for research and development purposes. This product is intended for use in laboratory settings by qualified researchers and is strictly designated as For Research Use Only ; it is not for diagnostic or therapeutic applications, nor for personal use. The compound features a pyridin-2-amine core, which is a privileged scaffold in medicinal chemistry for constructing molecules with potential biological activity. The presence of a chloro substituent at the 6-position and an N-aryl group at the 2-position makes it a versatile intermediate in organic synthesis , particularly in the development of active pharmaceutical ingredients (APIs) and other complex heterocyclic systems. It is available with a documented purity of 95% . Researchers in drug discovery and development can utilize this compound as a key building block for constructing molecular libraries or for targeted synthesis in hit-to-lead optimization campaigns.

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-10-7-5-9(6-8-10)14-12-4-2-3-11(13)15-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKOXAULEULELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine typically involves the reaction of 6-chloropyridine-2-amine with 4-methoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Table 1: Synthetic Route Overview

StepReagentsConditionsYield
16-Chloropyridine-2-amine + 4-Methoxyphenylboronic acidToluene/DMF, Pd catalyst, elevated temperatureOptimized for high yield

Chemistry

In chemistry, 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution reactions.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its interaction with specific molecular targets could modulate enzyme or receptor activity, making it a candidate for further biological studies .

Medicine

Research has explored its therapeutic properties, particularly its anti-inflammatory and anticancer activities. Preliminary studies indicate that derivatives of this compound may inhibit cell proliferation in cancer cell lines and exhibit antimicrobial properties against mycobacterial infections .

Industry

In industrial applications, this compound is utilized in developing advanced materials and as a precursor in synthesizing specialty chemicals. Its unique properties make it valuable for creating innovative products in materials science.

Case Study 1: Antimycobacterial Activity

A study focused on hybrid compounds incorporating this compound demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and other strains. The most active derivatives showed minimum inhibitory concentrations (MIC) indicating potent activity while maintaining low cytotoxicity against human liver cells (HepG2) .

Table 2: Antimycobacterial Activity Results

CompoundMIC (μg/mL)Selectivity Index
Compound A0.78>20
Compound B1.5>15
Control>10-

Case Study 2: Medicinal Chemistry Insights

Research into the mechanism of action revealed that the compound interacts with key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). This interaction suggests potential applications in cancer therapy by modulating cell division pathways .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds vary in substituents, heterocyclic cores, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (IC50/MIC) Reference
6-Chloro-N-(4-methoxyphenyl)pyridin-2-amine Pyridine 6-Cl, 2-NH-(4-OCH3Ph) Not explicitly tested
N-{[5-(4-methoxyphenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine (1f) Oxadiazole-pyridine hybrid 4-OCH3Ph-oxadiazole, pyridinylmethyl Anticancer (HOP-92 cell line selectivity)
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (6) Pyrazine 6-Cl, 4-ClPh-carboxamide Antitubercular (65% inhibition at 6.25 µg/mL)
6-Chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine (PPA4) Quinazoline 6-Cl, 4-NO2Ph, 4-Ph Radiosensitizer (human lung cancer)
6-Chloro-pyridin-2-yl-amine derivatives (3a, 3f, 3h) Pyridine Varied aryl/alkyl groups Antibacterial (B. subtilis, S. aureus)

Key Findings

Anticancer Activity: Oxadiazole-pyridine hybrids (e.g., 1f) exhibit selective cytotoxicity against HOP-92 (non-small cell lung cancer), attributed to the oxadiazole moiety’s ability to disrupt DNA repair .

Antimicrobial Properties :

  • Pyridine derivatives with chloro and methoxy groups (e.g., 3a, 3f, 3h ) show moderate to potent activity against Gram-positive bacteria (MIC ~12.5 µg/mL) .
  • The antitubercular pyrazine-carboxamide 6 highlights the importance of halogenated aryl groups for targeting M. tuberculosis .

Reactivity in Synthesis: The electron-donating 4-methoxyphenyl group in the target compound facilitates Pd-catalyzed reactions, yielding 83% in ortho-arylation vs. 69% for less electron-rich analogs . Microwave-assisted synthesis (72% yield) offers efficiency over traditional methods used for analogs (e.g., 80% yield for 3-alkynylpyridines via Sonogashira coupling ).

Physicochemical Properties :

  • The target compound’s logP (calculated: ~2.8) and solubility profile align with pyridine-based drugs, whereas oxadiazole derivatives (e.g., 1f ) exhibit higher lipophilicity, impacting bioavailability .

Biological Activity

6-chloro-N-(4-methoxyphenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN2O. It features a chloro group at the 6th position and a methoxyphenyl group at the 4th position of the pyridine ring. This unique structure enhances its potential to interact with various biological targets, making it a versatile compound in drug discovery.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridine-2-amine with 4-methoxyphenylboronic acid under Suzuki coupling conditions, catalyzed by palladium in the presence of a base such as potassium carbonate. The reaction is conducted in organic solvents like toluene or dimethylformamide (DMF) at elevated temperatures, optimizing yield and purity for both laboratory and industrial applications .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microorganisms, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In particular, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. Studies report IC50 values comparable to standard anti-inflammatory drugs, indicating significant anti-inflammatory potential .

Anticancer Properties

This compound has garnered attention for its anticancer activities. It has been tested against several cancer cell lines, including prostate cancer, showing promising results in inhibiting cell proliferation. The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances its anticancer efficacy .

The biological activity of this compound can be attributed to its ability to bind with various biological targets. Its interactions may lead to significant biological effects, making it a candidate for further investigation in drug discovery and development . The dual presence of chloro and methoxyphenyl groups allows it to participate in diverse biochemical pathways.

Case Study 1: Prostate Cancer

In a study focusing on prostate cancer cell lines, compounds derived from this compound demonstrated potent cytotoxic effects. The synthesized derivatives showed IC50 values indicating effective inhibition of cancer cell growth compared to control treatments .

Case Study 2: Inhibition of COX-2

Another significant study evaluated the anti-inflammatory effects by measuring COX-2 inhibition. The results indicated that compounds related to this compound exhibited IC50 values similar to celecoxib, a known COX-2 inhibitor, thus validating its potential as an anti-inflammatory agent .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget/Cell LineIC50 ValueReference
AntimicrobialVarious MicroorganismsNot specified
Anti-inflammatoryCOX-2~0.04 μmol
AnticancerProstate Cancer Cell LinesNot specified

Table 2: Structure–Activity Relationship (SAR)

SubstituentEffect on ActivityReference
Electron-donatingEnhances anticancer activity
Halogen substituentsReduces biological activity

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-(4-methoxyphenyl)pyridin-2-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : A microwave-assisted Buchwald-Hartwig amination protocol is widely used. Key steps include:
  • Reacting 2,6-dichloropyridine with 4-methoxyaniline in dry toluene using Pd(OAc)₂ (2 mol%) and BINAP (2 mol%) as catalysts, with K₂CO₃ as a base.
  • Microwave irradiation at 180°C for 30 minutes under argon yields the product in 72% purity after column chromatography (PE:EtOAc = 4:3).
  • Optimization Tips : Increase ligand-to-metal ratio for stability, use degassed solvents to prevent catalyst poisoning, and monitor reaction progress via TLC .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 6.52–7.34 ppm for pyridine and aniline moieties) and methoxy groups (δ 3.81 ppm, singlet).
  • GC-MS : Confirm molecular ion peak at m/z 234 (M⁺) and fragmentation patterns (e.g., m/z 219, 112).
  • Combustion Analysis : Validate elemental composition (C 61.42%, H 4.52%, N 11.78%).
  • TLC : Use PE:CH₂Cl₂ (4:3) for Rf = 0.41 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of derivatives?

  • Methodological Answer : Use SHELXL for high-resolution refinement:
  • Apply restraints for disordered regions (e.g., methoxyphenyl groups) and validate with R₁ < 0.05.
  • For twinned crystals, employ the TWIN command with HKLF5 format.
  • Cross-validate bond lengths/angles against DFT-optimized structures (e.g., using Gaussian09) to resolve ambiguities .

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess steric/electronic effects on target binding .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., HCT-116, HT29) using MTT assays, correlating IC₅₀ values with logP and dipole moments calculated via COSMOtherm .
  • Docking Studies : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonds with pyridine nitrogen and hydrophobic contacts with chloro/methoxy groups .

Q. What computational strategies are recommended for predicting metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to calculate bioavailability scores and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).
  • Metabolic Sites : Identify vulnerable positions (e.g., methoxy demethylation via CYP3A4) using Meteor Nexus .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across different studies?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., 48-hour exposure, 10% FBS in RPMI media).
  • Control Normalization : Use staurosporine as a positive control for apoptosis induction.
  • Batch Effects : Compare compound purity (HPLC >98%) and solvent residues (e.g., DMSO <0.1%) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-(4-methoxyphenyl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.